molecular formula C12H12FNO B1438434 3-Amino-5-(4-fluorophenyl)cyclohex-2-en-1-one CAS No. 604000-06-8

3-Amino-5-(4-fluorophenyl)cyclohex-2-en-1-one

Cat. No.: B1438434
CAS No.: 604000-06-8
M. Wt: 205.23 g/mol
InChI Key: IOCWCEJXBHOQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

3-Amino-2-cyclohexen-1-one was used in the synthesis of a series of 2-amino-5-oxo - 4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitriles . The synthesis of 3-AMINO-2-CYCLOHEXEN-1-ONE can be achieved from 1,3-Cyclohexanedione .


Molecular Structure Analysis

The molecular formula of 3-Amino-5-(4-fluorophenyl)cyclohex-2-en-1-one is C12H12FNO .


Chemical Reactions Analysis

3-Amino-2-cyclohexen-1-one was used in the synthesis of a series of 2-amino-5-oxo - 4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitriles .


Physical And Chemical Properties Analysis

3-Amino-2-cyclohexen-1-one is a dark yellow crystal .

Scientific Research Applications

Crystal Structure Analysis

  • A study by Jasinski et al. (2012) on a related compound, (6Z)-3,5-Bis(4-fluorophenyl)-6-(1-hydroxyethylidene)cyclohex-2-en-1-one, demonstrated its crystal structure, revealing a distorted envelope conformation of the cyclohex-2-en-1-one ring. This study provides insights into the conformation and geometry of similar compounds (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012).

Synthesis and Characterization

  • Govindaraju et al. (2016) reported the synthesis of novel 2-amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives, showcasing a catalyst-free approach and highlighting the versatility of such compounds in chemical synthesis (Govindaraju, Tabassum, Khan, & Pasha, 2016).

Pharmaceutical Research

  • In the field of pharmaceutical research, various compounds similar to 3-Amino-5-(4-fluorophenyl)cyclohex-2-en-1-one have been synthesized and characterized for potential therapeutic applications. For instance, Holla et al. (2003) synthesized new fluorine-containing thiadiazolotriazinones, demonstrating their potential as antibacterial agents (Holla, Bhat, & Shetty, 2003).

Molecular Liquids and Corrosion Inhibition

  • A study by Verma et al. (2015) focused on 2-Amino-5-nitro-4,6-diarylcyclohex-1-ene-1,3,3-tricarbonitriles, a compound structurally related to this compound, as an effective corrosion inhibitor for mild steel in acidic conditions. This highlights the potential application of such compounds in industrial settings (Verma, Quraishi, & Singh, 2015).

Anticonvulsant Properties

  • Kubicki et al. (2000) studied the crystal structures of anticonvulsant enaminones, which are structurally similar to the compound . This research contributes to our understanding of the structural requirements for anticonvulsant activity (Kubicki, Bassyouni, & Codding, 2000).

Properties

IUPAC Name

3-amino-5-(4-fluorophenyl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,7,9H,5-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCWCEJXBHOQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-(4-fluorophenyl)cyclohex-2-en-1-one
Reactant of Route 2
3-Amino-5-(4-fluorophenyl)cyclohex-2-en-1-one
Reactant of Route 3
3-Amino-5-(4-fluorophenyl)cyclohex-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.